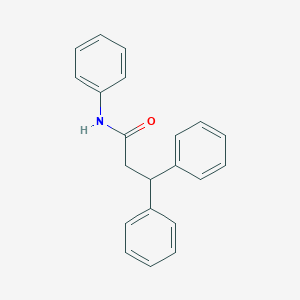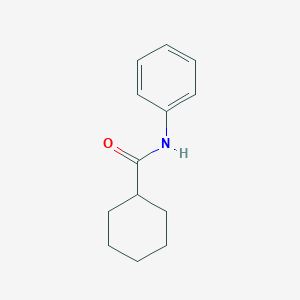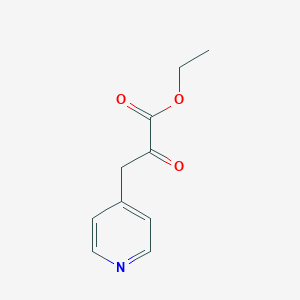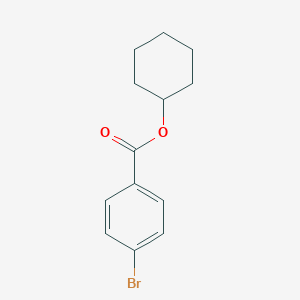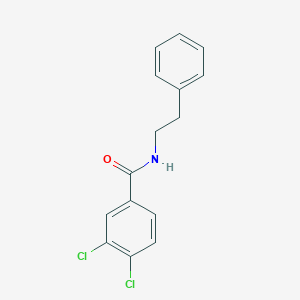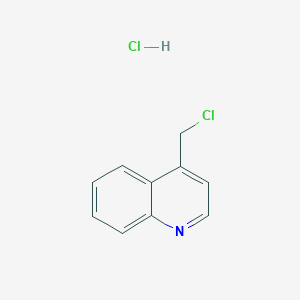
4-(Chlormethyl)chinolinhydrochlorid
Übersicht
Beschreibung
4-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its yellow solid form and is used in various scientific research applications due to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)quinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Mode of Action
Quinoline derivatives are often used in Suzuki–Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon–carbon bond-forming reaction . In this process, the quinoline derivative acts as an organoboron reagent, participating in transmetalation, where it transfers its organic group to palladium .
Biochemical Pathways
Quinazoline and quinazolinone derivatives, which are structurally similar to quinolines, are known to affect a variety of biological pathways . They have demonstrated anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic activities .
Vorbereitungsmethoden
The synthesis of 4-(Chloromethyl)quinoline hydrochloride typically involves the chloromethylation of quinoline. One common method includes the reaction of quinoline with formaldehyde and hydrochloric acid in the presence of a catalyst. This reaction proceeds under controlled conditions to yield the desired product .
Industrial production methods often employ similar synthetic routes but on a larger scale. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
4-(Chloromethyl)quinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
4-(Chloromethyl)quinoline hydrochloride can be compared with other quinoline derivatives, such as:
2-(Chloromethyl)quinoline: Similar in structure but with the chloromethyl group at a different position, leading to different reactivity and applications.
4-Methylquinoline: Lacks the chloromethyl group, resulting in different chemical properties and uses.
Quinoline: The parent compound, which serves as the basis for the synthesis of various derivatives.
The uniqueness of 4-(Chloromethyl)quinoline hydrochloride lies in its specific reactivity due to the presence of the chloromethyl group, making it a valuable intermediate in organic synthesis and research .
Eigenschaften
IUPAC Name |
4-(chloromethyl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSBVZQGDUCJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629509 | |
| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822-57-7 | |
| Record name | 4-(Chloromethyl)quinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




